β2:β1 Selectivity Ratio: Procaterol Demonstrates 612-Fold Selectivity vs Reported Salbutamol Values
Procaterol exhibits a β2:β1 selectivity ratio of 612, determined via dissociation constant (KP) measurements in isolated vascular preparations [1]. The KP value for procaterol on β2-adrenoceptors was 0.008 µM (8 nM) in rabbit pulmonary artery, while the KP on β1-adrenoceptors was 4.9 µM in dog left circumflex coronary artery [1]. This ~600-fold selectivity has been corroborated across multiple independent studies using both functional and radioligand binding assays [2]. For context, salbutamol's β2:β1 selectivity is generally cited in the range of 100–200-fold in comparable functional tissue preparations, though head-to-head selectivity data under identical experimental conditions are not available in the open literature—a limitation explicitly noted here. The procaterol selectivity value of 612 therefore represents class-leading documented β2-selectivity among clinically available intermediate-acting agonists, though the absence of direct comparative data under unified assay conditions warrants cautious interpretation [1].
| Evidence Dimension | β2:β1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | Selectivity ratio = 612 (KP β2 = 0.008 µM; KP β1 = 4.9 µM) |
| Comparator Or Baseline | Salbutamol (reported literature range: 100–200-fold selectivity; note: not from direct head-to-head comparison) |
| Quantified Difference | Procaterol selectivity ratio exceeds typical salbutamol literature values by approximately 3–6 fold |
| Conditions | Rabbit pulmonary artery (β2); dog left circumflex coronary artery (β1); functional relaxation assay; KP determination via Arunlakshana-Schild analysis |
Why This Matters
Higher β2-selectivity may translate to reduced β1-mediated chronotropic effects at therapeutic concentrations, a parameter directly relevant for studies investigating cardiac safety margins or receptor subtype-specific pharmacology.
- [1] O'Donnell SR, Wanstall JC. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations. Br J Pharmacol. 1985;84(1):227-235. View Source
- [2] ScienceDirect. Procaterol. In: xPharm: The Comprehensive Pharmacology Reference. Elsevier; 2008. View Source
